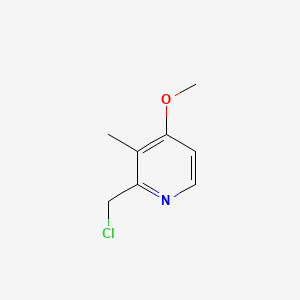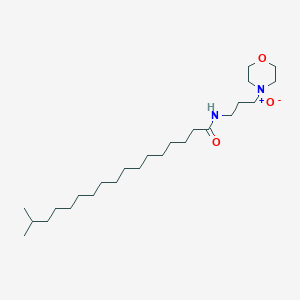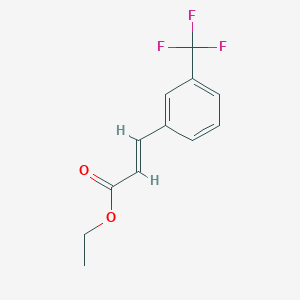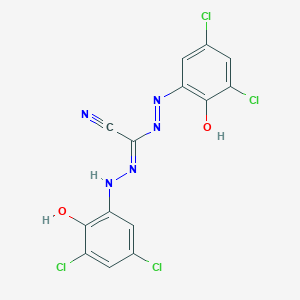
(1R,2S)-m-nitro-erythro-Chloramphenicol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2S)-m-nitro-erythro-Chloramphenicol (CmN) is a synthetic chloramphenicol derivative that has been used in the laboratory for a variety of applications. CmN is a nitro-aromatic compound that has a wide range of biological activities, including antibacterial and antifungal activities. CmN has been studied for its potential use in the treatment of bacterial infections, as well as for its potential use in the laboratory as a reagent, as a fluorescent probe, and as an inhibitor of enzymes.
科学的研究の応用
(1R,2S)-m-nitro-erythro-Chloramphenicol has been studied for its potential use in the laboratory as a reagent, as a fluorescent probe, and as an inhibitor of enzymes. In addition, this compound has been studied for its potential use in the treatment of bacterial infections. This compound has been found to be effective against a variety of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. This compound has also been used to study the role of nitric oxide in the regulation of bacterial growth and metabolism.
作用機序
The mechanism of action of (1R,2S)-m-nitro-erythro-Chloramphenicol is not fully understood. However, it is believed that this compound acts by inhibiting the bacterial enzyme enoyl-acyl carrier protein reductase (ENR), which is involved in fatty acid synthesis. In addition, this compound has been found to inhibit the activity of other bacterial enzymes, such as DNA gyrase and RNA polymerase.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, this compound has been found to inhibit the growth of a variety of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. This compound has also been found to inhibit the activity of other bacterial enzymes, such as DNA gyrase and RNA polymerase.
実験室実験の利点と制限
(1R,2S)-m-nitro-erythro-Chloramphenicol has several advantages for laboratory experiments. This compound is relatively inexpensive and easy to synthesize, and it is stable in aqueous solution. In addition, this compound has been found to be effective against a variety of bacterial species. However, this compound has several limitations as well. This compound is not effective against some Gram-negative bacteria, such as Pseudomonas aeruginosa, and it has been found to be toxic to mammalian cells.
将来の方向性
The potential future directions for (1R,2S)-m-nitro-erythro-Chloramphenicol research include the development of new synthetic methods for the production of this compound, the development of new formulations of this compound for use in the laboratory, the investigation of this compound’s mechanism of action, and the exploration of this compound’s potential use in the treatment of bacterial infections. In addition, it will be important to investigate the biochemical and physiological effects of this compound, as well as its potential advantages and limitations for laboratory experiments.
合成法
(1R,2S)-m-nitro-erythro-Chloramphenicol can be synthesized using a variety of methods. The most common method is a two-step synthesis involving the condensation of chloramphenicol with m-nitrobenzaldehyde in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces a mixture of this compound and (1S,2R)-m-nitro-threo-chloramphenicol. The two isomers can then be separated by chromatographic methods.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (1R,2S)-m-nitro-erythro-Chloramphenicol involves the conversion of chloramphenicol to the desired product through a series of chemical reactions.", "Starting Materials": [ "Chloramphenicol", "Nitric acid", "Sodium nitrite", "Sodium hydroxide", "Hydrochloric acid", "Ethanol", "Water" ], "Reaction": [ "Step 1: Nitration of Chloramphenicol - Chloramphenicol is reacted with a mixture of nitric acid and sulfuric acid to form (1R,2S)-m-nitro-Chloramphenicol.", "Step 2: Reduction of Nitro Group - (1R,2S)-m-nitro-Chloramphenicol is reduced using sodium dithionite in the presence of sodium hydroxide to form (1R,2S)-m-amino-Chloramphenicol.", "Step 3: Esterification - (1R,2S)-m-amino-Chloramphenicol is esterified with ethyl chloroformate in the presence of triethylamine to form (1R,2S)-m-amino-2-(2-chloroethoxy)-2-(2-nitrophenyl)acetate.", "Step 4: Epimerization - (1R,2S)-m-amino-2-(2-chloroethoxy)-2-(2-nitrophenyl)acetate is epimerized using hydrochloric acid to form (1R,2S)-m-nitro-erythro-Chloramphenicol.", "Step 5: Purification - The final product is purified using recrystallization from ethanol and water." ] } | |
CAS番号 |
1327173-91-0 |
分子式 |
C₁₁H₁₂Cl₂N₂O₅ |
分子量 |
323.13 |
同義語 |
2,2-dichloro-N-[(1R,2S)-2-hydroxy-1-(hydroxymethyl)-2-(3-nitrophenyl)ethyl]acetamide_x000B_ |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyl-3-[[[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]amino]-phenoxyphosphoryl]oxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B1142257.png)

![[[2-methylene-1-oxo-3-phenylpropyl]amino]acetic Acid Ethyl Ester](/img/structure/B1142260.png)



